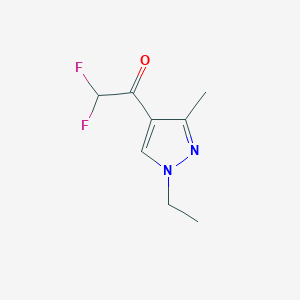

N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

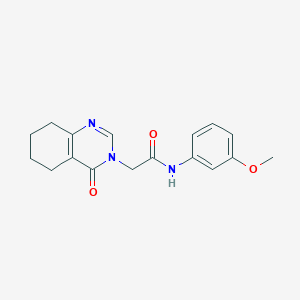

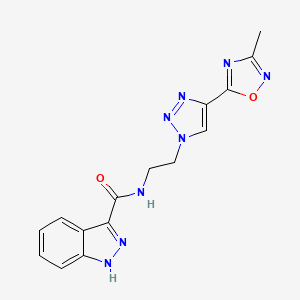

N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic receptor family, which responds to extracellular nucleotides such as ATP and ADP. P2Y6 receptors are widely distributed in the body and are involved in various physiological processes such as inflammation, immune response, and cancer progression. In recent years, MRS2578 has gained attention as a potential therapeutic agent for these conditions.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

One area of research involves the synthesis and structural characterization of sulfonamide compounds, including their X-ray structural analysis, NBO (Natural Bond Orbital), and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis through Density Functional Theory (DFT). For example, sulfonamide compounds synthesized from reactions involving naphthylamine derivatives have been characterized by FTIR, NMR, XRD, and thermal analysis, offering insights into their molecular geometry and vibrational frequencies (Sarojini et al., 2012).

Sensing Applications

Compounds structurally related to the specified chemical have been studied for their applications as fluorescent chemosensors. These studies have demonstrated the potential of such compounds in detecting metal ions like Al(III) with enhanced fluorescent emissions, showcasing their utility in bioimaging and intracellular detection (Ding et al., 2013).

Medicinal Applications

Research into the medicinal applications of sulfonamide derivatives has explored their interactions with biological molecules, such as their binding to bovine serum albumin. This interaction has been investigated using fluorescent probe techniques, providing insights into the binding mechanisms and the nature of these interactions, which are crucial for understanding the pharmacokinetics of potential drug candidates (Jun et al., 1971).

Enzyme Inhibition

Sulfonamide derivatives have been evaluated for their enzyme inhibition activities, with studies focusing on their potential as lipoxygenase and α-glucosidase inhibitors. This research has implications for the development of anti-inflammatory and anti-diabetic drugs, highlighting the therapeutic potential of sulfonamide-based compounds (Abbasi et al., 2015).

Advanced Materials and Catalysis

The applications of naphthalene-based sulfonamides extend into the realm of materials science and catalysis. For instance, naphthalene diimides (NDIs) have been utilized in the development of molecular switches, ion channels, sensors, and as catalysts through anion-π interactions. This broad range of applications underscores the versatility and utility of NDIs in creating functional materials for various technological applications (Kobaisi et al., 2016).

Propiedades

IUPAC Name |

N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-16(9-10-22(18,19)12-16)17(2)23(20,21)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQZDSYGYWPCBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2695088.png)